molecular formula C20H16BrN3O3S2 B2994874 5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 900006-01-1

5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2994874
CAS No.: 900006-01-1
M. Wt: 490.39
InChI Key: DWTHGSAGWLVWHD-UHFFFAOYSA-N
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Description

This compound is a structurally complex thiophene-2-carboxamide derivative featuring a bromine atom at the 5-position of the thiophene ring. The carboxamide group is substituted with two distinct heterocyclic moieties: a 4,7-dimethoxybenzo[d]thiazol-2-yl group and a pyridin-2-ylmethyl group.

Properties

IUPAC Name

5-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O3S2/c1-26-13-6-7-14(27-2)18-17(13)23-20(29-18)24(11-12-5-3-4-10-22-12)19(25)15-8-9-16(21)28-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTHGSAGWLVWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a bromine atom, methoxy groups, and a thiophene ring. The molecular formula is C18H18BrN3O3SC_{18}H_{18}BrN_3O_3S, with a molecular weight of approximately 424.32 g/mol. The presence of electron-withdrawing groups such as bromine and methoxy enhances its reactivity and biological activity.

Antimicrobial Properties

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial activity. For example, compounds similar to this compound have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli . The structure-activity relationship (SAR) indicates that modifications in the N-aryl amide group linked to the thiazole ring significantly influence antimicrobial potency.

CompoundMIC (µM)Target Bacteria
Compound A0.21Pseudomonas aeruginosa
Compound B0.45Escherichia coli

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies showed that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The mechanism involves targeting specific signaling pathways associated with cancer cell survival.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Disruption of Cell Membrane Integrity : It may compromise the integrity of microbial membranes leading to cell lysis.
  • Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), contributing to cellular damage in cancer cells.

Case Studies

  • Antimalarial Activity : A study evaluated the antimalarial potential of thiazole derivatives, revealing that modifications similar to those in our compound enhanced activity against Plasmodium falciparum . The findings suggest that the pyridine moiety may improve pharmacokinetic properties.
  • Leishmanicidal Activity : Research on hybrid phthalimido-thiazoles indicated promising leishmanicidal effects with low cytotoxicity towards mammalian cells . This supports the potential application of thiazole-containing compounds in treating parasitic infections.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility : The 5-bromothiophene-2-carboxamide core is amenable to diverse substitutions. TiCl₄-mediated coupling is a common method for introducing pyridinyl or pyrazolyl groups . For the target compound, a more complex coupling reagent or sequential reactions may be required to install the bulky benzo[d]thiazole and pyridinylmethyl groups.
  • Yield Variability : Yields for analogs range from 35% to 84%, influenced by steric hindrance and electronic effects of substituents. The target compound’s dual substitution may lower yields due to increased steric demand .
Electronic and Steric Effects
  • Bromine vs. Aryl Substituents: The 5-bromo group in the target compound and its analogs enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Dual N-Substituents: The target compound’s benzo[d]thiazole and pyridinylmethyl groups introduce both electron-donating (methoxy) and electron-withdrawing (thiazole) effects. This contrasts with mono-substituted analogs like N-(4-methylpyridin-2-yl) derivatives, which lack such electronic diversity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide?

  • Methodology :

  • Step 1 : Synthesize the thiophene-2-carboxamide core via nucleophilic coupling. For example, use Lawesson’s reagent for thionation of carbonyl intermediates, followed by cyclization (as seen in thiophene derivatives in ).
  • Step 2 : Introduce the 4,7-dimethoxybenzo[d]thiazol-2-yl and pyridin-2-ylmethyl groups via sequential alkylation/arylation. Optimize reaction conditions (e.g., solvent, temperature) to avoid N- vs. O-alkylation competition.
  • Validation : Confirm regioselectivity using ¹H NMR (e.g., distinguish between pyridine and benzo[d]thiazole proton environments) and mass spectrometry (e.g., M⁺ peaks with isotopic patterns for bromine) .

Q. How can spectroscopic techniques characterize this compound’s structure?

  • Analytical Workflow :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the carboxamide, C-S-C stretches at ~600–700 cm⁻¹ for thiazole/thiophene rings) .
  • NMR : Use ¹³C DEPT to assign carbons in the dimethoxybenzo[d]thiazole (e.g., quaternary carbons at δ ~150 ppm for methoxy-O) and pyridylmethyl groups. ¹H-¹H COSY can resolve coupling in the thiophene ring .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₂₀H₁₉BrN₃O₃S₂) and fragmentation patterns (e.g., loss of Br or methoxy groups) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s biological interactions?

  • Approach :

  • Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or microbial enzymes). Prioritize the benzo[d]thiazole and pyridine moieties as potential binding motifs .
  • DFT Calculations : Analyze electron density maps to assess nucleophilic/electrophilic regions (e.g., bromine’s electron-withdrawing effect on thiophene reactivity) .
    • Validation : Compare computational results with experimental bioactivity data (e.g., IC₅₀ values from enzyme inhibition assays) .

Q. What experimental designs are robust for evaluating this compound’s cytotoxicity and selectivity?

  • Protocol :

  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous cells (e.g., HEK293) using MTT assays. Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM) .
  • Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Values >3 indicate promising selectivity.
  • Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell-cycle analysis (propidium iodide) .

Q. How to resolve contradictions in synthetic yields or biological activity across studies?

  • Case Example : If one study reports high antimicrobial activity () but another shows inactivity in a similar scaffold ( ):

  • Variables to Assess :
  • Substituent effects (e.g., bromine’s role in membrane penetration vs. steric hindrance).
  • Assay conditions (e.g., pH-dependent activity noted in thiadiazole derivatives; ).
  • Resolution : Re-synthesize the compound under controlled conditions and test in parallel assays with standardized protocols .

Methodological Challenges & Solutions

Q. What strategies improve regioselectivity in multi-step syntheses of similar heterocycles?

  • Key Insights :

  • Directing Groups : Use temporary protecting groups (e.g., PMB for amides; ) to block undesired substitution sites.
  • Reagent Choice : For electrophilic substitutions (e.g., formylation), Vilsmeier-Haack targets electron-rich regions (e.g., para to N-atoms), while lithiation favors acidic protons (e.g., α to sulfur in thiophene; ) .

Q. How to optimize reaction conditions for scalability without compromising yield?

  • Recommendations :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for solubility and reaction rates.
  • Catalysis : Explore Pd-mediated cross-coupling for bromine substitution (e.g., Suzuki-Miyaura for introducing aryl groups) .
  • Workflow : Use design of experiments (DoE) to analyze factors like temperature, stoichiometry, and catalyst loading .

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